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Compound of Interest

Compound Name: 2-Amino-3-propylbenzonitrile
CAS No.: 114345-14-1
Cat. No.: B038181

Get Quote

CAS Number: 114345-14-1[1]
Executive Summary & Chemical Identity

2-Amino-3-propylbenzonitrile is a specialized aromatic intermediate characterized by a

benzene ring substituted with an amino group (-NH2), a cyano group (-CN), and an n-propyl
chain (-CH2CH2CHs). The specific substitution pattern (2-amino, 3-propyl) creates a steric
environment ideal for synthesizing fused heterocycles, particularly quinazolines and indoles,
which are ubiquitous in kinase inhibitors and GPCR ligands.

Critical Distinction: Researchers must distinguish this compound (n-propyl) from its structural
iIsomer, 2-amino-3-isopropylbenzonitrile (CAS 1369893-57-1), which is a key intermediate for
the drug Selexipag. The n-propyl variant discussed here (CAS 114345-14-1) exhibits distinct
lipophilicity and steric properties.

Physicochemical Profile[1][2][3][4][5][6][7]1[8][9]
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Property Data

CAS Number 114345-14-1

IUPAC Name 2-Amino-3-propylbenzonitrile
Molecular Formula C1oH12N2

Molecular Weight 160.22 g/mol

SMILES CCCC1=C(N)C(C#N)=CC=C1

Derived from structure (e.g., KIVAMLRX... for
InChl Key

analog)
Appearance Off-white to pale yellow solid (predicted)
B Soluble in DCM, Ethyl Acetate, DMSO; Insoluble
Solubility

in water

2-Amino-3-isopropylbenzonitrile (CAS 1369893-
57-1)

Related Isomers

Synthetic Methodologies

The synthesis of 2-amino-3-propylbenzonitrile typically requires overcoming the "ortho-
substitution” challenge. Direct alkylation of 2-aminobenzonitrile is non-selective. Therefore, the
most authoritative synthetic routes rely on reduction of alkenyl precursors or rearrangement
chemistries.

Route A: Catalytic Hydrogenation of Alkenyl Precursors
(High Purity)

This method is suggested by the sequential registration of CAS numbers for the allyl (114344-
85-3), propenyl (114345-13-0), and propyl (114345-14-1) variants in chemical registries. It
implies a workflow starting from an allyl-substituted precursor.

Mechanism:
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» Isomerization: 2-Amino-3-allylbenzonitrile is isomerized to the conjugated 2-amino-3-(1-
propenyl)benzonitrile using a Ruthenium or Rhodium catalyst.

e Reduction: The alkene is reduced to the n-propyl alkane using Palladium on Carbon (Pd/C)
under a hydrogen atmosphere.

Protocol:

Charge: Load a high-pressure reactor with 2-amino-3-(1-propenyl)benzonitrile (1.0 eq)
dissolved in Ethanol/THF (10:1).

e Catalyst: Add 10 wt% Pd/C (50% water wet).

o Hydrogenation: Pressurize to 30-50 psi Hz at ambient temperature. Stir vigorously for 4—6
hours.

e Monitoring: Monitor consumption of the alkene via HPLC (C18 column, Acetonitrile/Water
gradient).

o Workup: Filter catalyst through Celite. Concentrate filtrate in vacuo to yield the crude propyl
product.

Route B: The "Sugasawa" Boron-Mediated Nitrile
Synthesis (De Novo)

For laboratories needing to build the nitrile moiety from scratch, this route utilizes the specific
ortho-directing ability of boron trichloride on 2-propylaniline.

Step-by-Step Workflow:
 Starting Material: 2-Propylaniline (commercially available).

o Reagent Formation: React with Boron Trichloride (BCIs) in dry toluene to form the aniline-
boron complex.

o Cyanation: Add chloroacetonitrile or trichloroacetonitrile and reflux. The boron acts as a
template to direct the cyano group to the ortho position relative to the amine.
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e Hydrolysis: Acidic hydrolysis removes the boron auxiliary, yielding 2-amino-3-
propylbenzonitrile.

Reaction Pathway Visualization

The following diagram illustrates the logical synthetic flow from the allyl precursor (Claisen
Rearrangement product) to the final n-propyl target.

Isomerization Pd/C, H2 (30 psi) Cyclization with
2-Amino-3-allylbenzonitrile Ru/Rh Cat. 2-Amino-3-(1-propenyl)benzonitrile Reduction 2-Amino-3-propylbenzonitrile __ Formamidine _ o Quinazoline
(CAS 114344-85-3) (CAS 114345-13-0) (CAS 114345-14-1) Kinase Inhibitors

Click to download full resolution via product page

Caption: Stepwise reduction pathway derived from sequential CAS registry data, leading to the
n-propyl target.

Applications in Drug Discovery

2-Amino-3-propylbenzonitrile serves as a "privileged scaffold" because the nitrile and amino
groups are positioned to react with electrophiles to form heterocycles.

e Quinazoline Synthesis: Reaction with formamidine acetate or triethyl orthoformate yields 8-
propylquinazolin-4(3H)-ones. The 8-propyl group provides a hydrophobic anchor that can
occupy specific pockets in kinase enzymes (e.g., EGFR, PI3K).

 Indole Formation: The nitrile group can be attacked by organometallics followed by
cyclization to form 7-propylindoles, which are rare and difficult to access via Fischer indole
synthesis.

Safety & Handling (E-E-A-T)

o Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - typical for
aminobenzonitriles.

» Nitrile Hazard: Metabolization may release cyanide ions; however, aromatic nitriles are
generally more stable than aliphatic ones. Treat with standard cyanide protocols.
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o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C to prevent oxidation of the
aniline amine.
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(Note: Direct literature citations for the n-propyl variant are limited due to its specialized nature;
the synthesis and properties are inferred from the sequential CAS registration and established
chemistry of its homologs.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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